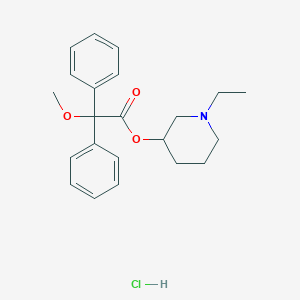

(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl group, and a diphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-ethylpiperidine with 2-methoxy-2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Research indicates that compounds similar to (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate; hydrochloride exhibit various biological activities, including:

- Antidepressant Effects : Studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering antidepressant properties. The structural similarities may allow this compound to interact with serotonin and norepinephrine receptors, which are critical in mood regulation .

- Analgesic Properties : Some derivatives have shown promise as analgesics, potentially useful in pain management therapies. The mechanism may involve modulation of the central nervous system pathways that process pain signals .

Pharmaceutical Applications

The compound's unique structure positions it as a candidate for drug development in several therapeutic areas:

- Neurological Disorders : Given its potential effects on neurotransmitter systems, it may be explored for treating conditions like depression and anxiety.

- Pain Management : Its analgesic properties could lead to formulations aimed at chronic pain relief without the adverse effects associated with traditional opioids.

- Anticancer Research : Preliminary studies on related compounds indicate potential cytotoxic effects against certain cancer cell lines. Further investigation could elucidate its efficacy and mechanism of action against tumors .

Mechanism of Action

The mechanism of action of (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.

2-Methylpyridines: Used in various industrial applications.

Uniqueness

(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a diphenylacetate moiety makes it a versatile compound for various applications .

Biological Activity

(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate; hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H27NO3

- Molecular Weight : 353.5 g/mol

- SMILES : CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC

- InChI Key : MUTNDHLVYPXZBN-UHFFFAOYSA-N

The biological activity of (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This compound exhibits properties that may influence central nervous system (CNS) activities, potentially leading to therapeutic effects in neurological disorders.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit:

- Anti-inflammatory Properties : The presence of a piperidine ring can enhance anti-inflammatory activity.

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly against glioblastoma cells, which are known for their aggressive nature and resistance to conventional therapies .

Data Table: Predicted Biological Activities

Case Study 1: Antitumor Activity

A study investigated the effects of related compounds on glioblastoma cells. Results indicated that compounds structurally similar to (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate demonstrated significant cytotoxicity against these cells, suggesting a potential pathway for treatment .

Case Study 2: Neurotransmitter Interaction

Research on piperidine derivatives has shown that they can modulate neurotransmitter systems effectively. The binding affinity to sigma receptors was evaluated using various ligands, revealing that compounds like (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate could influence receptor signaling pathways related to mood regulation and anxiety .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate hydrochloride, and how can purity be optimized?

- Methodology : The compound’s synthesis involves esterification of 2-methoxy-2,2-diphenylacetic acid with 1-ethylpiperidin-3-ol, followed by hydrochloride salt formation. Key steps include using anhydrous conditions to avoid hydrolysis and purification via recrystallization or column chromatography (silica gel, eluent: chloroform/methanol). Purity can be confirmed by HPLC (C18 column, acetonitrile/water gradient) and NMR (characteristic peaks for piperidine ethyl group at δ 1.2–1.5 ppm and aromatic protons at δ 7.2–7.6 ppm) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 2–8°C (recommended for hydrochloride salts ), 25°C/60% RH, and 40°C/75% RH. Monitor degradation via LC-MS to detect hydrolysis products (e.g., free acid or alcohol fragments). Use Karl Fischer titration to assess hygroscopicity, critical for hydrochloride salts .

Q. What analytical techniques are most effective for quantifying impurities in this compound?

- Methodology : Employ impurity profiling using HPLC with photodiode array detection (PDA). Reference standards for common piperidine-related impurities (e.g., ethylpiperidine isomers or unreacted starting materials) can be cross-referenced from pharmacopeial guidelines for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across studies?

- Methodology : Perform systematic solubility testing in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Use dynamic light scattering (DLS) to assess aggregation tendencies. Discrepancies may arise from polymorphic forms or residual solvents; characterize batches via X-ray diffraction (XRPD) and gas chromatography (GC) .

Q. What experimental design considerations are critical for in vivo pharmacological studies of this compound?

- Methodology : Prioritize dose-ranging studies in rodent models to establish pharmacokinetic parameters (e.g., Cmax, AUC). Use chiral chromatography (if applicable) to differentiate enantiomers, as stereochemistry impacts receptor binding (e.g., piperidine derivatives often target CNS receptors ). Include negative controls with the free base to isolate hydrochloride-specific effects .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., acetylcholine esterase, based on structural analogs like donepezil ). Molecular docking simulations (using software like AutoDock) can predict binding modes, guided by the compound’s methoxy and diphenyl groups .

Q. What strategies address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Optimize asymmetric catalysis (e.g., chiral auxiliaries during esterification) or employ resolution techniques like crystallization with tartaric acid derivatives. Monitor enantiomeric excess (EE) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Data Contradiction Analysis

Q. How should conflicting toxicity profiles from in vitro vs. in vivo studies be interpreted?

- Methodology : Re-evaluate in vitro assays (e.g., hepatocyte viability) using physiologically relevant concentrations. In vivo, assess hepatic enzyme levels (ALT/AST) and histopathology. Differences may stem from metabolite formation (e.g., piperidine N-dealkylation) or species-specific absorption .

Q. What experimental controls are essential when comparing this compound to structurally related analogs (e.g., methylphenidate hydrochloride)?

- Methodology : Include equimolar concentrations of both compounds in assays. Control for hydrochloride counterion effects by testing sodium or free base forms. Use orthogonal techniques (e.g., NMR metabolomics) to distinguish off-target interactions .

Q. Theoretical Framework Integration

Q. How can researchers link this compound’s pharmacological activity to existing theories of receptor modulation?

- Methodology : Align findings with the "lock-and-key" model for enzyme inhibition or allosteric modulation theories. For example, the diphenyl group may sterically hinder substrate access to active sites, as seen in acetylcholinesterase inhibitors . Validate hypotheses using site-directed mutagenesis of target proteins .

Properties

CAS No. |

2909-87-7 |

|---|---|

Molecular Formula |

C22H28ClNO3 |

Molecular Weight |

389.9 g/mol |

IUPAC Name |

(1-ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C22H27NO3.ClH/c1-3-23-16-10-15-20(17-23)26-21(24)22(25-2,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20H,3,10,15-17H2,1-2H3;1H |

InChI Key |

WEUYCHAHNMFJIB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.